Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with chlorobenzyl and sulfanyl groups, linked to a benzoate ester through a carbonyl-amino bridge. Its unique structure allows it to participate in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of chlorobenzyl and sulfanyl groups. The final step involves the formation of the benzoate ester through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15Cl2N3O3S |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
methyl 2-[[5-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H15Cl2N3O3S/c1-28-19(27)13-7-3-5-9-16(13)24-18(26)17-15(22)10-23-20(25-17)29-11-12-6-2-4-8-14(12)21/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
KQWYZFZUJNKBEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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